molecular formula C18H27NO3 B13176054 Tert-butyl 4-(2,3-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(2,3-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13176054
M. Wt: 305.4 g/mol
InChI Key: DHOFXOQGDJXPKZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,3-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,3-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using suitable reagents and conditions.

    Attachment of the 2,3-Dimethylphenyl Group: This step involves a substitution reaction where the 2,3-dimethylphenyl group is attached to the piperidine ring.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,3-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The aromatic ring and the piperidine ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic ring or piperidine ring.

Scientific Research Applications

Tert-butyl 4-(2,3-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-(2,3-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2,3-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is unique due to the specific combination of functional groups and the structural arrangement. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 4-(2,3-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C18H27NO3/c1-12-7-6-8-14(13(12)2)15-9-10-19(11-16(15)20)17(21)22-18(3,4)5/h6-8,15-16,20H,9-11H2,1-5H3

InChI Key

DHOFXOQGDJXPKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CCN(CC2O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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